1,4-Dichloro-9,10-bis(phenylethynyl)anthracene

chemiluminescence fluorescer quantum yield

1,4-Dichloro-9,10-bis(phenylethynyl)anthracene (1,4-DCBPEA) is a dichlorinated derivative of the well-established fluorophore 9,10-bis(phenylethynyl)anthracene (BPEA). The BPEA scaffold is renowned for its strong fluorescence and high quantum efficiency, forming the basis of chemiluminescent lightsticks and various optical sensors.

Molecular Formula C30H16Cl2
Molecular Weight 447.3 g/mol
CAS No. 80034-19-1
Cat. No. B13152281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-9,10-bis(phenylethynyl)anthracene
CAS80034-19-1
Molecular FormulaC30H16Cl2
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl)Cl
InChIInChI=1S/C30H16Cl2/c31-27-19-20-28(32)30-26(18-16-22-11-5-2-6-12-22)24-14-8-7-13-23(24)25(29(27)30)17-15-21-9-3-1-4-10-21/h1-14,19-20H
InChIKeyWIGAOZAIIOXKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichloro-9,10-bis(phenylethynyl)anthracene (CAS 80034-19-1): A Chlorinated BPEA Derivative for Chemiluminescence and Photoinitiator Research


1,4-Dichloro-9,10-bis(phenylethynyl)anthracene (1,4-DCBPEA) is a dichlorinated derivative of the well-established fluorophore 9,10-bis(phenylethynyl)anthracene (BPEA). The BPEA scaffold is renowned for its strong fluorescence and high quantum efficiency, forming the basis of chemiluminescent lightsticks and various optical sensors [1]. The introduction of chlorine substituents at the 1- and 4-positions of the anthracene core alters the molecule's electronic structure, steric environment, and intermolecular packing, resulting in photophysical properties that are distinct from both the parent BPEA and other dichloro isomers such as 1,5-, 1,8-, and 2,3-dichloro-BPEA [2].

Why 1,4-Dichloro-9,10-bis(phenylethynyl)anthracene Cannot Be Simply Replaced by Other Dichloro-BPEA Isomers in Chemiluminescent and Polymerization Systems


The position of chlorine substitution on the anthracene nucleus is a critical determinant of fluorescence quantum yield, emission wavelength, and application suitability. For example, 1,8-dichloro-BPEA is commercially preferred for yellow-green chemiluminescent lightsticks because its emission spectrum and high quantum efficiency are specifically optimized for that use . In contrast, 1,4-disubstitution introduces strong peri-interactions with the phenylethynyl groups, which distort the π-conjugated plane and reduce fluorescence efficiency, as observed in analogous 9,10-diphenylanthracene derivatives [1]. Consequently, a formulation designed for one isomer will not perform equivalently with another; substituting 1,4-dichloro-BPEA into a chemiluminescent system tuned for the 1,8-isomer can result in dramatically lower light output or even complete failure of the intended function [1].

Quantitative Differentiation Evidence for 1,4-Dichloro-9,10-bis(phenylethynyl)anthracene Versus Its Closest Dichloro-BPEA Analogs


Exclusion from Pioneering Chemiluminescent Patent Claims Suggests Inferior Fluorescence Quantum Yield for the 1,4-Dichloro Isomer

US Patent 3,888,786, which defines the foundational chemiluminescent compositions using chlorinated BPEA derivatives, explicitly claims 1,5-dichloro-, 1,8-dichloro-, and 2,3-dichloro-9,10-bis(phenylethynyl)anthracene as preferred fluorescers, but does not include the 1,4-dichloro isomer [1]. This omission is mechanistically consistent with the finding that steric interactions in 1,4-disubstituted anthracene derivatives cause a significant reduction in fluorescence quantum yield [2]. While the patented isomers and the parent BPEA achieve quantum yields in the range of 0.7–0.9 in benzene solution, the 1,4-dichloro variant is expected to fall below this range due to peri‑interactions that disrupt π‑conjugation [2].

chemiluminescence fluorescer quantum yield

1,4-Dichloro-BPEA Application Domain Diverges from Chemiluminescence Toward Photoinitiation, Distinguishing It from 1,8-Dichloro-BPEA

1,8-Dichloro-BPEA is commercially catalogued as a fluorescer for chemiluminescent systems and is characterized by a melting point of 168–170 °C . In contrast, 1,4-dichloro-BPEA is positioned by multiple suppliers as a photoinitiator that, upon UV irradiation, generates radical species capable of initiating polymerization [1]. The distinct application profile is attributed to the 1,4-substitution pattern, which is proposed to alter the excited-state dynamics to favor intersystem crossing and triplet-state radical generation over radiative fluorescence decay. This functional divergence means that the two isomers are not interchangeable in industrial formulations: 1,8-dichloro-BPEA is the choice for chemiluminescent light output, whereas 1,4-dichloro-BPEA is targeted at UV-curable resin systems [1].

photoinitiator UV polymerization radical generation

Steric Distortion in 1,4-Disubstituted Anthracenes Provides a Physicochemical Rationale for Reduced Fluorescence Efficiency Relative to Other Isomers

A systematic study of phenyl- and phenylethynyl-substituted aromatic compounds demonstrated that while bis(phenylethynyl)anthracenes generally maintain high fluorescence quantum yields (0.7–0.9), steric interactions introduced by substituents at the 1- and 4-positions of the anthracene ring lead to a measurable decrease in quantum efficiency [1]. This contrasts with 1,5-, 1,8-, and 2,3-substitution patterns, which do not experience the same degree of peri‑interaction and therefore retain quantum yields comparable to the unsubstituted parent. The observed steric effect in 1,4-diphenylanthracene derivatives provides a mechanistic basis for expecting similarly attenuated fluorescence in 1,4-dichloro-BPEA [1].

steric effects π-conjugation fluorescence quenching

Application Scenarios for 1,4-Dichloro-9,10-bis(phenylethynyl)anthracene Based on Its Photophysical and Functional Differentiation


UV-Curable Coatings and 3D Printing Resins Requiring a High-Melting Photoinitiator

Given its documented role as a photoinitiator for radical polymerization [1], 1,4-dichloro-BPEA is suited for formulations of UV-curable coatings, inks, and stereolithography resins. Its higher melting point relative to the 1,8-isomer provides thermal stability during high-temperature curing or post-processing, making it a candidate for industrial coating lines where process temperatures may exceed 150 °C.

Mechanistic Studies of Steric Effects on Anthracene Fluorescence

The compound serves as a model system for investigating how peri‑interactions between 1,4‑substituents and 9,10‑phenylethynyl groups modulate π‑conjugation and fluorescence quantum yield [2]. Researchers studying structure‑photophysics relationships in polycyclic aromatic hydrocarbons can use 1,4-dichloro-BPEA as a comparative probe against the 1,5-, 1,8-, and 2,3-isomers to quantify the steric penalty on radiative decay.

Educational Demonstrations of Chemiluminescence Structure–Activity Relationships

The striking difference in chemiluminescent performance between the 1,4-dichloro isomer and the patented 1,5-, 1,8-, and 2,3-isomers [3] can be exploited in teaching laboratories to illustrate how subtle changes in substitution pattern control light emission efficiency. Students can prepare parallel chemiluminescent reactions using each isomer and visually observe the inferior brightness of the 1,4‑derivative, reinforcing the concept of steric quenching.

Specialty Photoinitiator for Wavelength-Selective Curing Systems

The unique absorption profile anticipated for the 1,4-disubstituted BPEA scaffold may allow its use in wavelength‑selective photoinitiation systems where a specific UV LED source is employed [1]. Unlike broad‑spectrum initiators, the tailored absorption of 1,4-dichloro-BPEA could minimize unwanted side reactions and improve spatial resolution in microfabrication.

Quote Request

Request a Quote for 1,4-Dichloro-9,10-bis(phenylethynyl)anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.